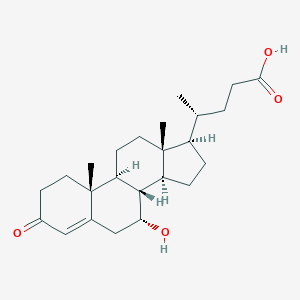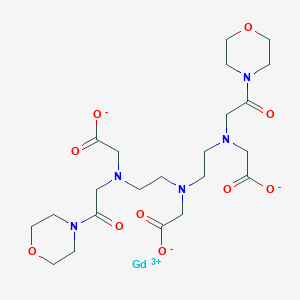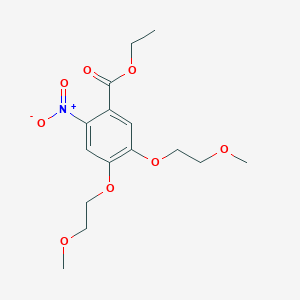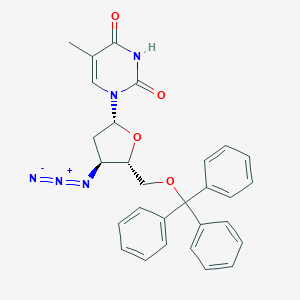
2,6-Dichloroquinoxaline
Vue d'ensemble
Description
2,6-Dichloroquinoxaline is a heterocyclic compound belonging to the quinoxaline family of compounds. It is a colorless, crystalline solid that is soluble in organic solvents such as ethanol, acetone and benzene. This compound is used in the synthesis of a variety of organic compounds and is of particular interest due to its wide range of applications in the fields of medicine, biology, and chemistry.
Applications De Recherche Scientifique
Recherche pharmacologique
La 2,6-dichloroquinoxaline est un composé précieux dans la recherche pharmacologique en raison de ses activités biologiques potentielles. Elle a été étudiée pour ses propriétés antifongiques, antibactériennes, antivirales et antimicrobiennes . Cela en fait un élément crucial dans le développement de nouveaux médicaments qui pourraient traiter diverses maladies infectieuses.
Synthèse organique
Ce composé sert de bloc de construction important en synthèse organique. Les chercheurs ont développé de nombreuses voies de synthèse pour incorporer l'échafaudage de la quinoxaline dans des molécules complexes . La polyvalence de la this compound permet la création d'un large éventail de molécules bioactives.
Science des matériaux
Les dérivés de la quinoxaline, y compris la this compound, ont été utilisés dans la conception et le développement de colorants, de matériaux fluorescents et de matériaux électroluminescents . Ces applications sont importantes dans le domaine de la science des matériaux, en particulier dans la création de nouveaux matériaux aux propriétés optiques spécifiques.
Recherche sur les cellules solaires
Dans la quête de sources d'énergie renouvelables, la this compound a trouvé une application en tant que sensibilisateur organique dans les cellules solaires . Sa structure chimique est avantageuse dans l'absorption de la lumière du soleil et sa conversion en énergie électrique, contribuant à l'efficacité des cellules solaires.
Dispositifs optoélectroniques
Les propriétés électroniques uniques du composé le rendent adapté à une utilisation dans les dispositifs optoélectroniques. Il peut être utilisé dans le développement de matériaux polymères qui sont essentiels à la création de composants tels que les diodes électroluminescentes (LED) et les photodétecteurs .
Chimie médicinale
La this compound est une entité clé en chimie médicinale, où elle est incorporée dans des médicaments utilisés pour traiter des affections graves telles que le cancer et le SIDA . Son importance structurelle est due à sa capacité à interagir avec diverses cibles biologiques, ce qui en fait une entité précieuse pour la conception et la découverte de médicaments.
Safety and Hazards
2,6-Dichloroquinoxaline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Orientations Futures
Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia, certifying them a great future in medicinal chemistry . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future .
Mécanisme D'action
Target of Action
It is known that quinoxaline derivatives, to which 2,6-dichloroquinoxaline belongs, have been utilized for the design and development of numerous bioactive molecules
Biochemical Pathways
Quinoxaline derivatives have been associated with a wide range of physicochemical and biological activities , suggesting that they may interact with multiple pathways.
Pharmacokinetics
The compound’s solubility in chloroform and methanol suggests that it may have some degree of bioavailability, but further studies are needed to confirm this.
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature , suggesting that light, moisture, and temperature may affect its stability.
Propriétés
IUPAC Name |
2,6-dichloroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-5-1-2-6-7(3-5)11-4-8(10)12-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOKVKYNVKVWFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN=C2C=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066398 | |
| Record name | Quinoxaline, 2,6-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18671-97-1 | |
| Record name | 2,6-Dichloroquinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18671-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloroquinoxaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018671971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoxaline, 2,6-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Quinoxaline, 2,6-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-DICHLOROQUINOXALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29VQU5GY7G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














